4-(3-Nitropyridin-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-(3-Nitropyridin-2-yl)benzoic acid is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is characterized by a benzoic acid moiety linked to a 3-nitropyridin-2-yl group. This compound is of interest due to its potential applications in the synthesis of more complex chemical entities, which could be useful in various fields such as pharmaceuticals, materials science, and organic chemistry.
Synthesis Analysis
The synthesis of related nitro-substituted benzoic acid derivatives has been reported in the literature. For instance, the synthesis of 3-Nitro-2-amino-benzoic acid was achieved from phthalic anhydride through a multi-step process involving nitration, dehydration, amidation, and Hofmann rearrangement . Although the specific synthesis of 4-(3-Nitropyridin-2-yl)benzoic acid is not detailed in the provided papers, similar synthetic strategies could potentially be applied, with modifications to incorporate the pyridinyl group at the appropriate position.
Molecular Structure Analysis
The molecular structure of compounds closely related to 4-(3-Nitropyridin-2-yl)benzoic acid has been elucidated using various techniques such as X-ray diffraction. For example, the crystal structure of benzoic acid 4-nitrobenzylidenhydrazide, which shares the nitro-substituted aromatic ring feature, was found to be non-planar with specific angles between the planes of the heterocycles and the hydrazine fragment . This suggests that the nitro group can significantly influence the overall molecular conformation of such compounds.
Chemical Reactions Analysis
The reactivity of nitro-substituted benzoic acids can be inferred from studies on similar compounds. The presence of the nitro group can facilitate further chemical transformations, such as the formation of hydrogen bonds in crystal structures, as observed in the adducts of nitrobenzoic acid with 2,4,6-trimethylpyridine . Additionally, the nitro group can affect the coordination chemistry of metal complexes, as seen in the study of a nickel coordination complex with 3-nitrobenzoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(3-Nitropyridin-2-yl)benzoic acid can be extrapolated from related compounds. The nitro group is known to influence the acidity of the benzoic acid moiety, as evidenced by the proton transfer observed in the nitrobenzoic acid complexes . Moreover, the presence of substituents on the aromatic ring can affect the solubility, melting point, and other physical properties, which are crucial for the practical applications of such compounds.
Scientific Research Applications
1. Multi-Component Crystal Formation
Research has shown that multi-component crystals can be created using 4-phenylpyridine and substituted benzoic acids, including 3-nitrobenzoic acid. These studies help in understanding the influence of chemical and structural factors on hydrogen location between components in crystal formation (Seaton et al., 2013).
2. Luminescence Sensitization
Thiophenyl-derivatized nitrobenzoic acid ligands, similar to 4-(3-Nitropyridin-2-yl)benzoic acid, have been evaluated for their ability to sensitize Eu(III) and Tb(III) luminescence. These findings are crucial for understanding luminescent properties and their potential applications (Viswanathan & Bettencourt-Dias, 2006).
3. Influence on Luminescent Properties
Research involving derivatives of 4-benzyloxy benzoic acid, such as 3-nitro-4-benzyloxy benzoic acid, explores their impact on the photophysical properties of lanthanide coordination compounds. This area of study helps in advancing the understanding of how substituents affect the photoluminescence of these compounds (Sivakumar et al., 2010).
4. Dissociation in Solvent Mixtures
The dissociation constants and conductivities of nitrobenzoic acids, including 3-nitrobenzoic acid, in various solvent mixtures have been studied. This research provides insights into solute-solvent interactions and is important for understanding the behavior of these compounds in different environments (Niazi & Ali, 1990).
5. Electrochemical Reduction
Studies on the electrochemical reduction of 4-nitropyridine in aqueous medium offer valuable information on the reduction mechanism of aromatic nitro compounds, which is relevant to the understanding of 4-(3-Nitropyridin-2-yl)benzoic acid’s behavior in similar conditions (Lacasse et al., 1993).
6. Photolysis Studies
Research on the photolysis of caged benzoic acids, including derivatives of 4-nitrophenyl-1H-indole, reveals insights into the elimination of CO2 and absorption of O2. This area of study is significant for understanding light-triggered reactions in related compounds (Lin & Abe, 2021).
7. Doping Polyaniline
Substituted benzoic acids, like 4-nitrobenzoic acid, have been used as dopants for polyaniline. This research contributes to the development of materials with improved electrical properties and has implications for electronic device fabrication (Amarnath & Palaniappan, 2005).
Safety And Hazards
properties
IUPAC Name |
4-(3-nitropyridin-2-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-12(16)9-5-3-8(4-6-9)11-10(14(17)18)2-1-7-13-11/h1-7H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEXNJITHGFQCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594744 |
Source
|
Record name | 4-(3-Nitropyridin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Nitropyridin-2-yl)benzoic acid | |
CAS RN |
847446-89-3 |
Source
|
Record name | 4-(3-Nitropyridin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.